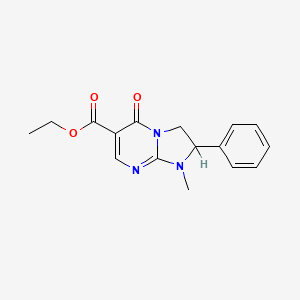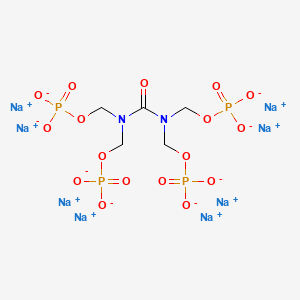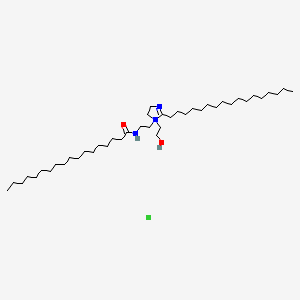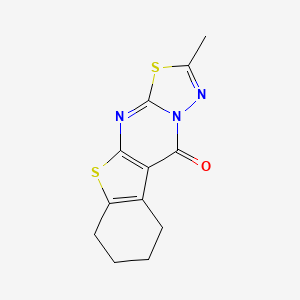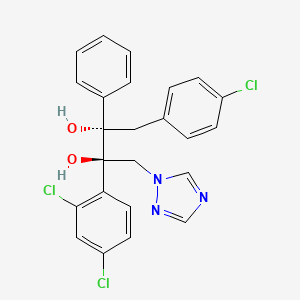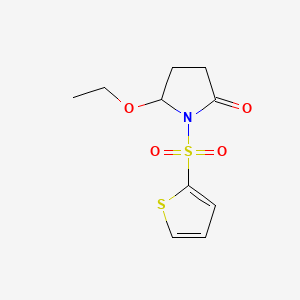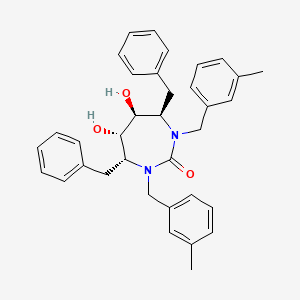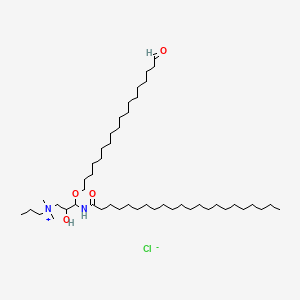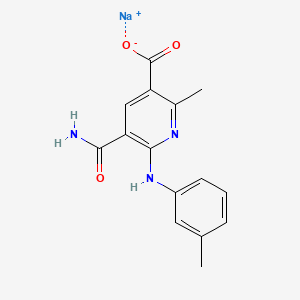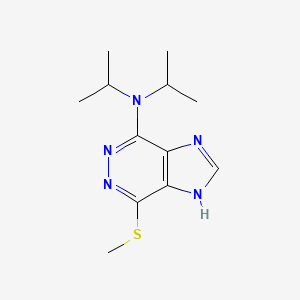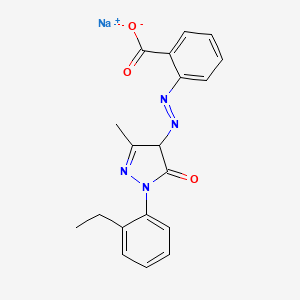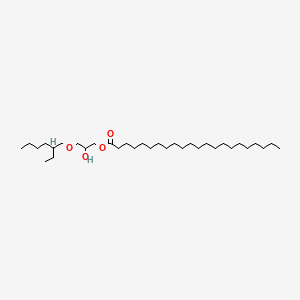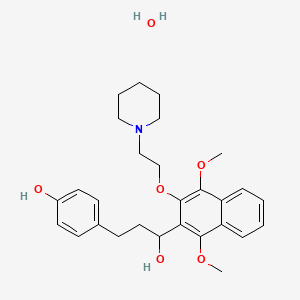
2-Naphthalenemethanol, alpha-(2-(4-hydroxyphenyl)ethyl)-1,4-dimethoxy-3-(2-(1-piperidinyl)ethoxy)-, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenemethanol, alpha-(2-(4-hydroxyphenyl)ethyl)-1,4-dimethoxy-3-(2-(1-piperidinyl)ethoxy)-, hydrate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and piperidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, alpha-(2-(4-hydroxyphenyl)ethyl)-1,4-dimethoxy-3-(2-(1-piperidinyl)ethoxy)-, hydrate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalenemethanol core, followed by the introduction of the hydroxyphenyl, dimethoxy, and piperidinyl groups through various substitution and addition reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product in its hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenemethanol, alpha-(2-(4-hydroxyphenyl)ethyl)-1,4-dimethoxy-3-(2-(1-piperidinyl)ethoxy)-, hydrate undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while substitution reactions can introduce new functional groups to the aromatic ring.
Applications De Recherche Scientifique
2-Naphthalenemethanol, alpha-(2-(4-hydroxyphenyl)ethyl)-1,4-dimethoxy-3-(2-(1-piperidinyl)ethoxy)-, hydrate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Naphthalenemethanol, alpha-(2-(4-hydroxyphenyl)ethyl)-1,4-dimethoxy-3-(2-(1-piperidinyl)ethoxy)-, hydrate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the piperidinyl group can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenemethanol derivatives with different substituents.
- Compounds with similar functional groups such as hydroxyphenyl and piperidinyl groups.
Uniqueness
The uniqueness of 2-Naphthalenemethanol, alpha-(2-(4-hydroxyphenyl)ethyl)-1,4-dimethoxy-3-(2-(1-piperidinyl)ethoxy)-, hydrate lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88770-76-7 |
|---|---|
Formule moléculaire |
C28H37NO6 |
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
4-[3-[1,4-dimethoxy-3-(2-piperidin-1-ylethoxy)naphthalen-2-yl]-3-hydroxypropyl]phenol;hydrate |
InChI |
InChI=1S/C28H35NO5.H2O/c1-32-26-22-8-4-5-9-23(22)27(33-2)28(34-19-18-29-16-6-3-7-17-29)25(26)24(31)15-12-20-10-13-21(30)14-11-20;/h4-5,8-11,13-14,24,30-31H,3,6-7,12,15-19H2,1-2H3;1H2 |
Clé InChI |
UAMDJKJFWACMMH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=CC=CC=C21)OC)OCCN3CCCCC3)C(CCC4=CC=C(C=C4)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


